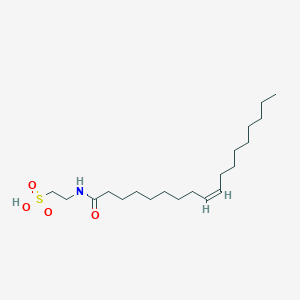
Dihydro-5-methyl-3-propyl-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a potent and selective antagonist of GluN2C/GluN2D-containing N-methyl-D-aspartate (NMDA) receptors . This compound is primarily used in research to study glutamate signaling and its effects on various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of QNZ 46 involves several steps, starting with the preparation of the quinazolinone core. The key steps include:
Formation of the Quinazolinone Core: This involves the reaction of anthranilic acid with formamide to form the quinazolinone ring.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the aromatic ring.
Formation of the Ethenyl Linkage: The ethenyl linkage is formed through a Heck reaction, which involves the coupling of the nitro-substituted aromatic ring with a suitable vinyl halide.
Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group on the aromatic ring.
Final Coupling: The final step involves the coupling of the quinazolinone core with benzoic acid to form QNZ 46.
Industrial Production Methods
Industrial production of QNZ 46 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in a lyophilized form to maintain its stability and biological activity .
Chemical Reactions Analysis
Types of Reactions
QNZ 46 undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ethenyl linkage can be hydrogenated to form a saturated compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of amino-substituted derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
QNZ 46 has a wide range of scientific research applications, including:
Chemistry: Used to study the structure-activity relationship of NMDA receptor antagonists.
Biology: Employed in research on glutamate signaling and its role in various biological processes.
Medicine: Investigated for its potential neuroprotective effects in conditions such as stroke and neurodegenerative diseases.
Industry: Used in the development of new therapeutic agents targeting NMDA receptors
Mechanism of Action
QNZ 46 exerts its effects by selectively inhibiting GluN2C/GluN2D-containing NMDA receptors. It binds to a specific site on the receptor, preventing the binding of glutamate and thereby inhibiting receptor activation. This inhibition is non-competitive and voltage-independent, meaning it does not compete with glutamate for binding and its effects are not influenced by changes in membrane potential .
Comparison with Similar Compounds
Similar Compounds
MK-801: A non-competitive NMDA receptor antagonist with a broader range of receptor subtype inhibition.
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Ketamine: A well-known NMDA receptor antagonist with anesthetic and antidepressant properties.
Uniqueness of QNZ 46
QNZ 46 is unique in its selectivity for GluN2C/GluN2D-containing NMDA receptors, which makes it a valuable tool for studying the specific roles of these receptor subtypes in various biological processes. Its high purity and stability also make it suitable for a wide range of research applications .
Properties
IUPAC Name |
5-methyl-3-propyloxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-7-5-6(2)10-8(7)9/h6-7H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNZFIPBKPDLGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(OC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335572 |
Source


|
| Record name | DIHYDRO-5-METHYL-3-PROPYL-2(3H)-FURANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40923-58-8 |
Source


|
| Record name | DIHYDRO-5-METHYL-3-PROPYL-2(3H)-FURANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)
![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)






